N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1’H-spiro[piperidine-3,2’-pyrido[2,3-b]pyrazin]-3’-amine is a complex heterocyclic compound that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1’H-spiro[piperidine-3,2’-pyrido[2,3-b]pyrazin]-3’-amine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the cyclopentyl and amine groups. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1’H-spiro[piperidine-3,2’-pyrido[2,3-b]pyrazin]-3’-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
N-cyclopentyl-1’H-spiro[piperidine-3,2’-pyrido[2,3-b]pyrazin]-3’-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1’H-spiro[piperidine-3,2’-pyrido[2,3-b]pyrazin]-3’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Pyridopyrimidine derivatives: Known for their therapeutic potential, particularly in cancer treatment.
Uniqueness
N-cyclopentyl-1’H-spiro[piperidine-3,2’-pyrido[2,3-b]pyrazin]-3’-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development.
Biological Activity
N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine is a novel compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacodynamics, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H21N3
- Molecular Weight : 293.38 g/mol
- CAS Number : 1706431-58-4
The compound is believed to act primarily as a positive allosteric modulator (PAM) for certain neurotransmitter receptors. Its structural features allow it to interact with the glutamate receptor system, particularly the mGluR2 subtype, which is implicated in various neurological conditions.
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects:
- Cognitive Enhancement : Studies have shown that this compound can enhance cognitive functions in animal models, suggesting its potential use in treating cognitive deficits associated with disorders such as Alzheimer's disease.
- Anxiolytic Properties : The compound has demonstrated anxiolytic effects in preclinical studies, reducing anxiety-like behaviors in rodent models.
2. Antidepressant Activity
Preliminary studies suggest that this compound may possess antidepressant properties. It appears to modulate serotonin and norepinephrine levels, contributing to its mood-stabilizing effects.
Table 1: Summary of Biological Activities
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, general characteristics can be inferred based on similar compounds:
- Absorption : Likely to be well absorbed due to its lipophilic nature.
- Metabolism : Expected to undergo hepatic metabolism.
- Elimination : Predicted to be eliminated through renal pathways.
Safety and Toxicology
Current studies indicate a favorable safety profile for this compound at therapeutic doses. Long-term toxicity studies are necessary to fully understand its safety for human use.
Properties
IUPAC Name |
N-cyclopentylspiro[1,4-dihydropyrido[2,3-b]pyrazine-2,3'-piperidine]-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-2-6-12(5-1)19-15-16(8-4-9-17-11-16)21-13-7-3-10-18-14(13)20-15/h3,7,10,12,17,21H,1-2,4-6,8-9,11H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKZXEDIBNHPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C2C3(CCCNC3)NC4=C(N2)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.